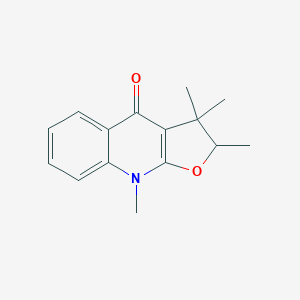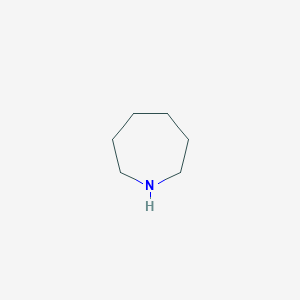
Carbenicilina indanilo sódica
Descripción general
Descripción
Carbenicilina indanilo sódica es un antibiótico penicilina semisintético. Es un profármaco de carbenicilina, lo que significa que se convierte en la forma activa, carbenicilina, en el cuerpo. Este compuesto se utiliza principalmente para tratar infecciones bacterianas, en particular las causadas por Pseudomonas aeruginosa y otras bacterias gramnegativas .
Aplicaciones Científicas De Investigación
La carbenicilina indanilo sódica tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La carbenicilina indanilo sódica ejerce sus efectos antibacterianos interfiriendo con las etapas finales de la síntesis de la pared celular bacteriana. La forma activa, carbenicilina, acilata la enzima transpeptidasa sensible a la penicilina, evitando la formación de enlaces cruzados entre las cadenas de peptidoglicano. Esta inhibición altera la integridad de la pared celular bacteriana, lo que lleva a la lisis y muerte celular .
Análisis Bioquímico
Biochemical Properties
Carbenicillin indanyl sodium is rapidly absorbed after oral administration, with the intact ester appearing in serum shortly after ingestion . Once absorbed, the ester is rapidly hydrolyzed to carbenicillin plus indanol . Carbenicillin, the active form of the drug, exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . This involves acylating the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring .
Cellular Effects
Carbenicillin indanyl sodium, once converted to carbenicillin, interferes with the final cell wall synthesis in susceptible bacteria, including Pseudomonas aeruginosa, Escherichia coli, and some Proteus . This interference disrupts the bacterial cell wall, leading to bacterial cell death .
Molecular Mechanism
The molecular mechanism of action of carbenicillin indanyl sodium involves the disruption of bacterial cell wall synthesis . Carbenicillin, the active form of the drug, acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, carbenicillin indanyl sodium is rapidly absorbed and then hydrolyzed to carbenicillin plus indanol . The released carbenicillin is excreted in urine . This rapid absorption and conversion suggest that the effects of carbenicillin indanyl sodium can be observed shortly after administration .
Dosage Effects in Animal Models
This indicates that the lethal dose varies among different animal species .
Metabolic Pathways
After absorption via the small intestine, carbenicillin indanyl sodium is hydrolyzed into carbenicillin . This process involves the breaking down of the ester bond in carbenicillin indanyl sodium to release carbenicillin and indanol .
Transport and Distribution
Carbenicillin indanyl sodium is administered orally and is rapidly absorbed in the gastrointestinal tract . Once absorbed, it is rapidly hydrolyzed to carbenicillin . The released carbenicillin is then excreted in urine .
Subcellular Localization
As an antibiotic, carbenicillin indanyl sodium does not have a specific subcellular localization. Its target, the penicillin-sensitive transpeptidase, is located in the bacterial cell wall . Therefore, the action of carbenicillin indanyl sodium is primarily localized to the bacterial cell wall .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La carbenicilina indanilo sódica se sintetiza mediante la esterificación de la carbenicilina con indanol. La reacción implica el uso de un agente de esterificación adecuado en condiciones controladas para garantizar la formación del éster indanilo. La mezcla de reacción se purifica luego para obtener el producto deseado .
Métodos de producción industrial: En entornos industriales, la producción de this compound implica procesos de esterificación a gran escala. La reacción se lleva a cabo típicamente en un sistema de disolvente, seguido de pasos de purificación como cristalización o cromatografía para aislar el compuesto puro .
Análisis De Reacciones Químicas
Tipos de reacciones: La carbenicilina indanilo sódica sufre hidrólisis en el cuerpo para liberar la forma activa, carbenicilina. Esta reacción de hidrólisis es catalizada por enzimas en el tracto gastrointestinal .
Reactivos y condiciones comunes: La reacción de hidrólisis requiere la presencia de agua y enzimas específicas que facilitan la ruptura del enlace éster. Esta reacción se produce en condiciones fisiológicas, típicamente a temperatura corporal y pH .
Productos principales formados: El producto principal de la reacción de hidrólisis es la carbenicilina, que ejerce su actividad antibacteriana interfiriendo con la síntesis de la pared celular bacteriana .
Comparación Con Compuestos Similares
La carbenicilina indanilo sódica es única entre los antibióticos penicilínicos debido a su capacidad de administrarse por vía oral y su eficacia contra Pseudomonas aeruginosa. Los compuestos similares incluyen:
Carbenicilina: El compuesto original, que se administra por vía parenteral y tiene un mecanismo de acción similar.
Ticarcilina: Otro derivado de la penicilina con un espectro de actividad más amplio, incluida la eficacia contra Pseudomonas aeruginosa.
La this compound destaca por su biodisponibilidad oral y su actividad específica contra ciertas cepas bacterianas resistentes .
Propiedades
Número CAS |
26605-69-6 |
|---|---|
Fórmula molecular |
C26H26N2NaO6S |
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/t18?,19-,20+,23-;/m1./s1 |
Clave InChI |
MIDVDPGGKUZZAJ-XZVIDJSISA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C.[Na] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C.[Na] |
Key on ui other cas no. |
26605-69-6 |
Sinónimos |
carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)







![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)


